2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide
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Overview
Description
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction.
Attachment of Morpholinopropyl Group: The morpholinopropyl group can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions could potentially reduce the isoxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-phenylisoxazol-3-yl)-N-(3-morpholinopropyl)acetamide
- 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide
- 2-(5-(2-chlorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide
Uniqueness
The presence of the 2-fluorophenyl group in 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and pharmacokinetic profile.
Properties
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-morpholin-4-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c19-16-5-2-1-4-15(16)17-12-14(21-25-17)13-18(23)20-6-3-7-22-8-10-24-11-9-22/h1-2,4-5,12H,3,6-11,13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMIOTNDRXUXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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